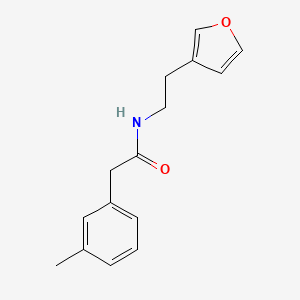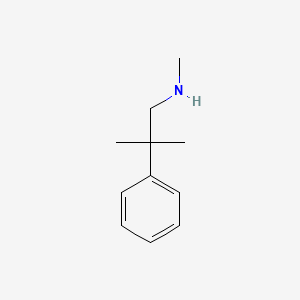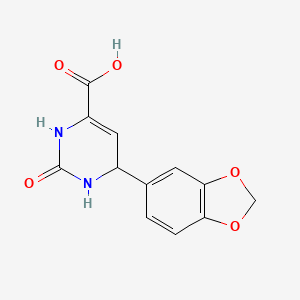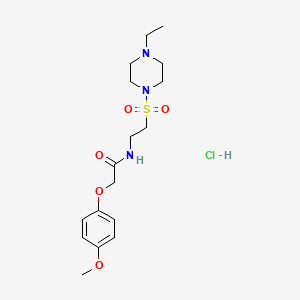
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide, also known as FETAA, is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. FETAA belongs to the class of N-acylarylhydrazones, which have been shown to exhibit a wide range of biological activities, including antimicrobial, antitumor, and anti-inflammatory properties.
Mechanism of Action
The mechanism of action of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell growth and proliferation. N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been shown to induce apoptosis, or programmed cell death, in cancer cells, which may contribute to its antitumor activity. Additionally, N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been found to inhibit the growth of bacterial cells by disrupting their cell wall synthesis.
Biochemical and Physiological Effects:
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been shown to exhibit minimal toxicity in vitro, making it a promising candidate for further preclinical and clinical studies. However, more research is needed to fully understand the biochemical and physiological effects of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide in vivo.
Advantages and Limitations for Lab Experiments
One of the main advantages of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide is its high purity and yield, which makes it suitable for further research applications. However, one limitation of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide is its relatively low solubility in water, which may limit its use in certain experimental settings.
Future Directions
There are many potential future directions for research on N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide. One area of interest is the development of new derivatives of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide with improved bioactivity and solubility. Additionally, further studies are needed to fully understand the mechanism of action of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide and its potential therapeutic applications. Finally, more research is needed to evaluate the safety and efficacy of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide in vivo, including preclinical and clinical studies.
Synthesis Methods
The synthesis of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide involves the reaction of 3-furanecarboxaldehyde with m-toluidine in the presence of acetic anhydride and glacial acetic acid. The resulting product is then subjected to a reaction with hydrazine hydrate to yield N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide. The synthesis of N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been optimized to obtain high yields and purity, making it suitable for further research applications.
Scientific Research Applications
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent antitumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide has also been found to possess antimicrobial activity against both Gram-positive and Gram-negative bacteria, making it a potential candidate for the development of new antibiotics.
properties
IUPAC Name |
N-[2-(furan-3-yl)ethyl]-2-(3-methylphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO2/c1-12-3-2-4-14(9-12)10-15(17)16-7-5-13-6-8-18-11-13/h2-4,6,8-9,11H,5,7,10H2,1H3,(H,16,17) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOPRZNQPVUSLGY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)CC(=O)NCCC2=COC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2-(furan-3-yl)ethyl)-2-(m-tolyl)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4,6-Dimethyl-2-({[3-(trifluoromethyl)anilino]carbonyl}amino)nicotinamide](/img/structure/B2394204.png)
![N1-(2-ethoxyphenyl)-N2-(2-(2-(m-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide](/img/structure/B2394205.png)






![trans-3-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]cyclobutanemethanol](/img/structure/B2394216.png)
![1-benzyl-N-[3-(1H-imidazol-1-yl)propyl]-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2394217.png)
![6-[4-(6-Thiophen-2-ylpyridazin-3-yl)piperazin-1-yl]pyridine-3-carbonitrile](/img/structure/B2394219.png)
![8-[(2-Ethylpiperidin-1-yl)methyl]-1,3-dimethyl-7-[(2-methylphenyl)methyl]purine-2,6-dione](/img/structure/B2394220.png)

